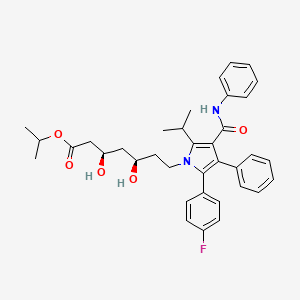

Atorvastatin Isopropyl Ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C36H41FN2O5 |

|---|---|

Molecular Weight |

600.7 g/mol |

IUPAC Name |

propan-2-yl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C36H41FN2O5/c1-23(2)34-33(36(43)38-28-13-9-6-10-14-28)32(25-11-7-5-8-12-25)35(26-15-17-27(37)18-16-26)39(34)20-19-29(40)21-30(41)22-31(42)44-24(3)4/h5-18,23-24,29-30,40-41H,19-22H2,1-4H3,(H,38,43)/t29-,30-/m1/s1 |

InChI Key |

OAXYMQWHRMFLAR-LOYHVIPDSA-N |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)OC(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Origin of Product |

United States |

Chemical Synthesis Methodologies and Advancements

Classical Synthetic Approaches for Atorvastatin (B1662188) Isopropyl Ester and Precursors

The classical synthesis of the Atorvastatin scaffold has been dominated by methods that construct the pyrrole (B145914) ring and stereoselectively introduce the side chain in separate, well-defined stages.

A cornerstone of many commercial syntheses of atorvastatin and its esters is the Paal-Knorr condensation. rsc.orgnih.govresearchgate.net This powerful reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form the pyrrole ring. nih.gov In the context of Atorvastatin Isopropyl Ester synthesis, a highly substituted 1,4-diketone is reacted with a chiral amino-ester precursor that carries the protected dihydroxyheptanoate side chain. rsc.orgbiomolther.org

The Paal-Knorr condensation is a mechanistically complex, acid-catalyzed reaction that proceeds through several intermediates. epo.org While effective, the reaction can be slow, especially with sterically hindered substrates like those used in atorvastatin synthesis. rsc.org Research has focused on optimizing reaction conditions, including the use of various acid catalysts and solvent systems, to improve reaction rates and yields. rsc.orgepo.org Pivalic acid has been identified as a particularly effective catalyst for this transformation. rsc.org The removal of water, a byproduct of the condensation, is also crucial for driving the reaction to completion. epo.org

| Reaction | Key Reactants | Catalyst/Conditions | Significance | Reference |

|---|---|---|---|---|

| Paal-Knorr Condensation | 1,4-Diketone precursor and a primary amine with the protected side chain | Acid catalyst (e.g., pivalic acid), often with azeotropic removal of water | A widely used, convergent method for constructing the central pyrrole ring of atorvastatin. | rsc.orgepo.org |

The biological activity of atorvastatin is critically dependent on the specific stereochemistry of the two hydroxyl groups on the heptanoic acid side chain. Therefore, the stereoselective synthesis of this side chain is a major challenge and a key focus of research.

Early approaches often involved the use of chiral pool starting materials or classical resolution techniques. More advanced methods have focused on asymmetric synthesis to directly generate the desired stereoisomers. This includes diastereoselective reductions of keto-intermediates. For instance, a common strategy involves the reduction of a 5-hydroxy-3-keto intermediate, where the existing stereocenter at the 5-position directs the stereochemical outcome of the reduction at the 3-position. rsc.org

Another approach involves the use of chiral auxiliaries to control the stereochemistry during chain extension reactions. rsc.org While effective, these methods can be lengthy and may require the use of hazardous reagents. rsc.org

Novel Synthetic Routes and Process Chemistry Innovations

In the quest for more efficient, cost-effective, and environmentally friendly manufacturing processes, significant innovations have emerged in the synthesis of atorvastatin and its intermediates.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer a powerful strategy for streamlining synthesis. nih.gov Recently, an MCR-based approach for the synthesis of atorvastatin has been developed, offering a more convergent and step-economical alternative to traditional methods. nih.govacs.org

One such approach utilizes the Ugi four-component reaction (U-4CR) to rapidly assemble a key intermediate. nih.gov This intermediate can then be converted to the atorvastatin core through a subsequent cycloaddition reaction. nih.govacs.org This MCR-based strategy significantly reduces the number of synthetic steps compared to the classical Paal-Knorr route, highlighting the potential of MCRs to revolutionize the synthesis of complex pharmaceutical compounds. nih.govacs.org

| Novel Approach | Key Reaction | Advantages | Reference |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Ugi four-component reaction followed by cycloaddition | Increased convergence, reduced number of synthetic steps, improved overall efficiency. | nih.govacs.org |

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful and green alternative for the synthesis of chiral pharmaceutical intermediates. nih.govresearchgate.net Enzymes offer exquisite stereoselectivity under mild reaction conditions, often eliminating the need for protecting groups and reducing waste. psu.eduresearchgate.net

Several enzymes have been successfully employed in the synthesis of key chiral intermediates for atorvastatin.

Deoxyribose-5-phosphate aldolase (B8822740) (DERA) has proven to be a particularly valuable biocatalyst. nih.govresearchgate.netpnas.org DERA can catalyze a one-pot tandem aldol (B89426) reaction to create a six-carbon intermediate with two stereogenic centers, which are crucial for the atorvastatin side chain. nih.govpnas.org This enzymatic process can achieve very high enantiomeric and diastereomeric excess. nih.govpnas.org Significant improvements in the volumetric productivity of DERA-catalyzed processes have been achieved through enzyme discovery from environmental DNA and reaction optimization, making it a commercially viable route. nih.govpnas.orgplos.org Researchers have also explored the use of whole-cell biocatalysts overexpressing DERA, which simplifies the process and reduces costs. plos.orgacs.org

Nitrilases are another class of enzymes that have been effectively used in atorvastatin synthesis. researchgate.netmdpi.com They can be employed for the desymmetrization of a prochiral dinitrile, leading to a key chiral cyanohydrin intermediate. researchgate.netmdpi.com Through directed evolution, nitrilases with significantly improved activity and selectivity have been developed, allowing for highly efficient and scalable processes. mdpi.com

Ketoreductases (KREDs) are also instrumental in the biocatalytic production of the chiral side chain. rsc.orgpsu.edursc.org They are used for the enantioselective reduction of keto-esters to the corresponding chiral hydroxy-esters, which are key building blocks for the atorvastatin side chain. rsc.orgpsu.edursc.org These enzymatic reductions often employ a cofactor regeneration system, such as using glucose and glucose dehydrogenase, to ensure the economic feasibility of the process. rsc.orgpsu.edursc.org

| Enzyme | Reaction Catalyzed | Key Intermediate Produced | Advantages | Reference |

|---|---|---|---|---|

| DERA Aldolase | Tandem aldol reaction | 6-carbon intermediate with two stereogenic centers | High stereoselectivity, one-pot reaction, commercially viable. | nih.govresearchgate.netpnas.orgplos.org |

| Nitrilase | Desymmetrization of a prochiral dinitrile | Chiral cyanohydrin | High efficiency and scalability through directed evolution. | researchgate.netmdpi.com |

| Ketoreductase (KRED) | Enantioselective reduction of a keto-ester | Chiral hydroxy-ester | High enantiomeric excess, utilizes cofactor regeneration systems. | rsc.orgpsu.edursc.org |

Biocatalytic Approaches for Enantioselective Synthesis

Optimization of Enzymatic Processes for Improved Productivity and Selectivity

The production of key chiral intermediates for Atorvastatin synthesis has been significantly enhanced through the optimization of enzymatic processes, offering greener and more efficient alternatives to traditional chemical methods. chemistryforsustainability.orgrsc.org Research has focused on improving enzyme stability, activity, and selectivity to achieve higher volumetric productivity and enantiomeric purity. rsc.orgnih.gov

A notable advancement involves the use of 2-deoxyribose-5-phosphate aldolase (DERA) for the synthesis of the statin side chain. nih.govresearchgate.net Initial processes were limited by low volumetric productivity (around 2 g/liter per day), high enzyme concentration requirements, and long reaction times. nih.gov Through a combination of discovering DERAs with improved activity from environmental DNA and optimizing reaction conditions to overcome substrate inhibition, a nearly 400-fold improvement in volumetric productivity was achieved. nih.gov This optimized process, run on a 100-g scale, reached a productivity of 30.6 g/liter per hour with a 10-fold reduction in catalyst load. nih.gov The resulting lactol intermediate was produced with exceptional stereochemical control, demonstrating an enantiomeric excess (ee) of >99.9% and a diastereomeric excess (de) of 96.6%. nih.gov

Another green-by-design approach utilizes a two-step, three-enzyme process. rsc.org The first step employs a ketoreductase (KRED) in conjunction with a glucose dehydrogenase (GDH) for cofactor regeneration to reduce ethyl-4-chloroacetoacetate. rsc.org The resulting (S)-ethyl-4-chloro-3-hydroxybutyrate is obtained in 96% isolated yield and over 99.5% ee. rsc.org The second step uses a halohydrin dehalogenase (HHDH) for cyanation. rsc.org Through in vitro enzyme evolution, the productivity of the HHDH was improved by 2500-fold, making the process economically viable and environmentally sound. rsc.org

Immobilization techniques have also been explored to enhance enzyme stability and reusability. researchgate.netresearchgate.net Covalent immobilization of DERA on mesocellular silica (B1680970) foam (MCF) has been shown to double the enzyme's stability compared to its free form. researchgate.net Similarly, lipases immobilized on functionalized carriers have demonstrated high conversion rates and the ability to be reused for multiple reaction cycles, which is crucial for cost-effective industrial synthesis. researchgate.net

Table 1: Comparison of Optimized Enzymatic Processes

| Enzyme/Process | Key Improvement | Productivity/Yield | Selectivity (ee/de) | Citation |

|---|---|---|---|---|

| DERA (Optimized) | Discovery of improved enzyme & reaction optimization | 30.6 g/liter per hour | >99.9% ee, 96.6% de | nih.gov |

| KRED-GDH/HHDH | In vitro evolution of HHDH (2500-fold improvement) | 96% isolated yield for KRED step | >99.5% ee | rsc.org |

| Immobilized DERA | Covalent immobilization on MCF | ~140% hyperactivation, doubled stability | Not specified | researchgate.net |

Convergent and Streamlined Synthetic Strategies

One of the most established convergent methods is the Paal-Knorr synthesis, which forms the central pyrrole ring by condensing a 1,4-diketone intermediate with a primary amine that carries the chiral side chain. acs.orgresearchgate.net This industrial route is a six-step synthesis, excluding the preparation of the commercially available amine. acs.orgnih.gov

More recent innovations have focused on further streamlining the synthesis through multicomponent reactions (MCRs). acs.orgnih.gov An MCR-based approach utilizing an Ugi four-component reaction has successfully shortened the synthesis of a key amido acid intermediate to just two steps. acs.orgnih.gov This intermediate can then be converted to Atorvastatin in two additional steps, resulting in a highly competitive four-step total synthesis. nih.gov This is a significant improvement over the seven steps required for the münchnone cycloaddition route and is comparable to or better than the Paal-Knorr route. nih.gov

Alternative streamlined strategies have also been reported:

A one-pot Stetter/Paal–Knorr reaction sequence catalyzed by an N-heterocyclic carbene (NHC) provides a four-step route. nih.gov

A Hantzsch pyrrole synthesis variation offers a five-step alternative. nih.gov

| Asymmetric Aldol | Boron-mediated Aldol Reaction | 6 | 41% | rsc.org |

Derivatization and Analog Synthesis Research

Exploration of Atorvastatin Ester Variants and Related Structures

Research into Atorvastatin derivatives has included the synthesis and evaluation of various ester variants, primarily as potential prodrugs. scinews.uznih.gov The esterification of the carboxylic acid moiety of Atorvastatin can alter its physicochemical properties. scinews.uz

In one study, eleven different Atorvastatin esters were synthesized in moderate to high yields. scinews.uznih.gov The synthesis strategy varied depending on the alcohol used. For straight-chain primary aliphatic alcohols, a direct Fischer esterification was employed. scinews.uz However, for other alcohols, this method led to the preferential formation of the atorvastatin lactone. scinews.uz To overcome this, a two-step protection-condensation-deprotection sequence was developed. The 3,5-dihydroxy group was first protected as an acetal, followed by condensation with the desired alcohol using a coupling agent like EDC, and subsequent deprotection to yield the final ester. scinews.uz

These studies have also explored amide-based conjugates of atorvastatin, which have demonstrated higher water solubility and greater stability against hydrolysis compared to ester-based conjugates. nih.gov

Table 3: Synthesis of Atorvastatin Ester Variants

| Ester Compound | Alcohol Type | Synthetic Method | Citation |

|---|---|---|---|

| Methyl, Ethyl, Propyl, etc. (2a-f) | Straight-chain primary | Fischer Esterification | scinews.uz |

| Isopropyl, Benzyl, etc. (2g-k) | Other alcohols | Acetal protection, EDC condensation, deprotection | scinews.uz |

Stereochemical Control in Synthesis of this compound Analogs

Achieving precise stereochemical control is paramount in the synthesis of Atorvastatin and its analogs, as the biological activity resides in a specific stereoisomer. nih.govresearchgate.net The molecule contains two critical stereogenic centers in its side chain, and synthetic strategies are often judged by their ability to establish the correct (3R, 5R) configuration with high selectivity. nih.govresearchgate.net

Enzymatic methods inherently offer high stereoselectivity. The DERA-catalyzed tandem aldol reaction, for instance, sets both stereogenic centers in a single pot with exceptional control, yielding an enantiomeric excess of over 99.9%. nih.gov Similarly, ketoreductases (KREDs) are used for the stereoselective reduction of ketone intermediates, producing the desired hydroxyl stereocenter with high purity. rsc.orgresearchgate.net

In chemical synthesis, several asymmetric strategies have been developed to ensure stereocontrol:

Boron-Mediated Aldol Reactions: A highly efficient 1,5-asymmetric induction in a boron-mediated aldol reaction between a β-alkoxy methylketone and a pyrrolic aldehyde was used as the key step in a scalable synthesis. rsc.org This reaction yielded the desired product with a 91:9 diastereomeric ratio in favor of the 1,5-anti diastereoisomer. rsc.org

Asymmetric Reduction: The reduction of a β-hydroxyketone intermediate using sodium borohydride (B1222165) with tributylborane as a complexing agent yields the syn-1,3-diol with high stereoselectivity. rsc.orgnewdrugapprovals.org

Chiral Pool Synthesis: Some routes begin with commercially available chiral precursors, such as ethyl (S)-4-cyano-3-hydroxybutanoate, to set the initial stereocenter, which then directs the stereochemistry of subsequent transformations. researchgate.net

Intramolecular Cyclization: A stereocontrolled synthesis was developed using an intramolecular oxidative oxygen-nucleophilic bromocyclization of a homoallylic carbonate derived from D-aspartic acid. researchgate.net This strategy forms the chiral syn-1,3-diol moiety with the desired stereochemistry. researchgate.net

These methods highlight the diverse and sophisticated approaches chemists and biochemists employ to construct the stereochemically complex side chain of Atorvastatin and its analogs with high fidelity. nih.govrsc.orgresearchgate.net

Advanced Analytical Characterization Techniques

Chromatographic Method Development and Validation

Chromatographic techniques are fundamental to the separation and quantification of Atorvastatin (B1662188) Isopropyl Ester and its related substances. The development and validation of these methods are governed by stringent guidelines to ensure they are fit for their intended purpose.

HPLC and UHPLC are powerful tools for the analysis of statins, including Atorvastatin. nih.gov These techniques offer high resolution and sensitivity for the separation and quantification of the active pharmaceutical ingredient and its impurities. nih.gov UHPLC, with its use of smaller particle size columns, provides even faster analysis times and greater efficiency compared to conventional HPLC. nih.gov The versatility of these methods allows for their application in various stages of drug development and quality control, from impurity profiling to dissolution studies. nih.govbioline.org.br

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely employed method for determining the purity of Atorvastatin and for the simultaneous estimation of the drug along with other substances. neliti.com These methods are typically validated according to the International Conference on Harmonisation (ICH) guidelines to ensure specificity, linearity, precision, and accuracy. bioline.org.br

A common approach involves using a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. bioline.org.brresearchgate.net The pH of the mobile phase is a critical parameter that can be adjusted to optimize the separation. researchgate.net For instance, a mobile phase of acetonitrile and 0.025 M potassium dihydrogen ortho-phosphate (B1173645) buffer (pH 5) in a 45:55 v/v ratio has been successfully used. bioline.org.br Another method utilized a mobile phase of water and acetonitrile (48:52 v/v) adjusted to pH 2.0 with ortho-phosphoric acid. researchgate.net Detection is commonly performed using a UV detector at wavelengths such as 245 nm or 246 nm. bioline.org.brresearchgate.net

The validation of these methods demonstrates their reliability. Linearity is often established over a specific concentration range, with correlation coefficients close to 1, indicating a strong linear relationship between concentration and detector response. bioline.org.brresearchgate.net Precision, assessed through intra- and inter-day variations, is typically expected to have a relative standard deviation (RSD) of less than 2%. researchgate.netresearchgate.net The limits of detection (LOD) and quantification (LOQ) are also determined to establish the sensitivity of the method. bioline.org.br

Interactive Data Table: Example RP-HPLC Method Parameters for Atorvastatin Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | C18 (5 µm) bioline.org.br | C-18 researchgate.net | LiChrospher 100 RP-18 (5 µm) researchgate.net |

| Mobile Phase | Acetonitrile:0.025 M KH2PO4 buffer (pH 5) (45:55 v/v) bioline.org.br | Water:Acetonitrile (48:52 v/v), pH 2.0 researchgate.net | 0.1% Acetic Acid:Acetonitrile (45:55, v/v), pH 3.8 researchgate.net |

| Flow Rate | 1.5 mL/min bioline.org.br | Not Specified | 0.8 mL/min researchgate.net |

| Detection (UV) | 246 nm bioline.org.br | 245 nm researchgate.net | 246 nm researchgate.net |

| Retention Time | 4.5 min bioline.org.br | Not Specified | ~6.3 min researchgate.net |

| Linearity Range | 0.1 - 0.5 µg/mL bioline.org.br | 0.04 - 0.4 mg/mL researchgate.net | 8.13 - 23.77 µg/mL researchgate.net |

| Correlation Coefficient (r²) | 0.9995 bioline.org.br | 0.999 researchgate.net | Not Specified |

Atorvastatin possesses chiral centers, making the assessment of its enantiomeric purity a critical quality attribute. Chiral chromatography is the primary technique used for this purpose, enabling the separation and quantification of different stereoisomers. ppj.org.ly The United States Pharmacopeia (USP) provides a monograph for the enantiomeric purity analysis of Atorvastatin. chiraltech.comphenomenex.com

Polysaccharide-based chiral stationary phases (CSPs) are commonly used for the separation of Atorvastatin enantiomers. Columns such as Chiralcel® OD-RH and CHIRALPAK® IA-3 have proven effective. ppj.org.lychiraltech.com The mobile phase composition is crucial for achieving optimal separation. A mixture of n-hexane and an alcohol like 2-propanol or ethanol (B145695) is frequently employed. ppj.org.lychiraltech.com For example, a mobile phase of n-hexane and 2-propanol (95:5, v/v) has been used with a Chiralcel® OD-RH column. ppj.org.ly

The performance of the chiral separation is evaluated by parameters such as resolution (Rs), capacity factor (k'), and selectivity factor (α). A resolution value greater than 1.2 indicates a good separation between the enantiomers. ppj.org.ly The development of new methods using advanced columns like CHIRALPAK® IA-3 has significantly reduced analysis time from approximately 36 minutes to about 15 minutes while maintaining high efficiency. chiraltech.com

Interactive Data Table: Chiral HPLC Method Parameters for Atorvastatin Enantiomeric Purity

| Parameter | Method 1 | Method 2 |

| Column | Chiralcel® OD-RH ppj.org.ly | CHIRALPAK® IA-3 (3-µm) chiraltech.com |

| Mobile Phase | n-hexane:2-propanol (95:5 v/v) ppj.org.ly | n-hexane:ethanol chiraltech.com |

| Flow Rate | 1 mL/min ppj.org.ly | Not Specified |

| Detection (UV) | 260 nm ppj.org.ly | Not Specified |

| Retention Times | 3.23 min and 3.85 min medjpps.com | ~15 min (total analysis) chiraltech.com |

| Resolution (Rs) | 1.2 medjpps.com | Not Specified |

| Selectivity Factor (α) | 1.24 medjpps.com | Not Specified |

While liquid chromatography is more common for statin analysis, Gas Chromatography (GC) can also be utilized. emrespublisher.com However, due to the high boiling point of Atorvastatin, derivatization is often necessary to increase its volatility for GC analysis. emrespublisher.com GC methods have been developed for the simultaneous separation and determination of various statins. ptfarm.pl For such applications, a capillary column like an HP-1 (30 m × 0.25 mm × 0.25 µm) coupled with a Flame Ionization Detector (FID) can be used. ptfarm.pl The sample preparation step is particularly crucial in GC to ensure accurate and reproducible results. emrespublisher.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of chiral compounds and lipids. wisdomlib.orgnih.gov It is considered a hybrid of gas and liquid chromatography, offering high separation efficiency and shorter analysis times. scienceopen.com SFC is particularly advantageous for chiral separations, often providing faster analysis compared to normal-phase HPLC. nih.gov

For the enantiomeric purity of Atorvastatin, an SFC method has been developed using a Chiralpak AD-H column with a mobile phase of supercritical carbon dioxide and methanol (B129727) (90:10) at a flow rate of 2.5 mL/min. wisdomlib.org This method allows for a rapid analysis time of 10 minutes. wisdomlib.org The technique is also noted for being more environmentally friendly due to the reduced use of organic solvents. wisdomlib.org SFC is also well-suited for lipid analysis, making it a versatile tool in pharmaceutical analysis. mdpi.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Spectroscopic and Spectrometric Elucidation

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and characterization of Atorvastatin Isopropyl Ester and its related compounds, including degradation products.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying and characterizing Atorvastatin and its metabolites. nih.gov Techniques like electrospray ionization (ESI) are commonly used as the ion source. researchgate.net Multi-stage mass spectrometry (MSn) can provide detailed fragmentation pathways, which is crucial for identifying unknown impurities and degradation products. nih.gov For instance, under positive ion mode, Atorvastatin can be identified by its parent ion, and its fragments can be analyzed to confirm the structure. researchgate.net

Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy are valuable for investigating the chemical structure and photodegradation of Atorvastatin. nih.gov These techniques can provide information about the functional groups present in the molecule and can be used to monitor changes in the chemical structure upon exposure to light or other stress conditions. nih.gov X-ray photoelectron spectroscopy has also been used to study the photo-oxygenation of Atorvastatin, revealing the formation of compounds with a higher proportion of C=O bonds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural elucidation of organic molecules, including this compound. While specific ¹H NMR and ¹³C NMR spectral data for this compound are not extensively detailed in the public domain, the principles of NMR analysis allow for a theoretical determination of its structure.

By analyzing the chemical shifts, coupling constants, and integration of proton signals in ¹H NMR, the specific arrangement of hydrogen atoms within the molecule can be determined. For instance, the isopropyl group would exhibit a characteristic pattern, likely a doublet for the six equivalent methyl protons and a septet for the single methine proton. The various aromatic and aliphatic protons of the core atorvastatin structure would also present distinct signals, allowing for their assignment. nih.gov Similarly, ¹³C NMR provides information on the carbon skeleton of the molecule.

Studies on the parent compound, Atorvastatin, have utilized NMR to understand its interaction with membranes, revealing that the hydrophobic ring structures embed within the membrane while the polar dihydroxyheptanoic acid moiety remains at the interface. nih.gov Such techniques would be equally valuable in understanding the behavior of the isopropyl ester derivative.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Characterization

Mass spectrometry (MS) and its tandem version (MS/MS) are powerful techniques for determining the molecular weight and fragmentation patterns of compounds like this compound, providing critical information for its identification and characterization.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a commonly employed technique for the analysis of atorvastatin and its related compounds. nih.govresearchgate.net In a typical LC-MS/MS analysis of atorvastatin, the precursor ion [M+H]⁺ is observed at m/z 559. scirp.orgnih.gov This ion is then subjected to collision-induced dissociation to produce characteristic product ions. Common fragment ions for atorvastatin include those at m/z 466, 448, and 440. scirp.orgnih.gov

For this compound, with a molecular weight of 600.72 g/mol , the expected protonated molecule [M+H]⁺ would be observed at approximately m/z 601. lgcstandards.com The fragmentation pattern would be similar to that of atorvastatin, with additional fragmentation related to the isopropyl ester group.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. For this compound (C₃₆H₄₁FN₂O₅), the theoretical exact mass is 600.3003. lgcstandards.com HRMS analysis would be able to confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. scirp.org

HRMS has been instrumental in characterizing atorvastatin and its metabolites, with mass errors typically within a few parts per million (ppm), providing strong evidence for the proposed elemental compositions of the parent molecule and its fragments. scirp.org

Electrospray Ionization (ESI) is a soft ionization technique widely used in mass spectrometry for the analysis of polar and semi-polar compounds, making it highly suitable for atorvastatin and its derivatives. plos.orgnih.gov The ionization efficiency in ESI-MS can be influenced by various factors, including the physicochemical properties of the analyte and the solvent conditions. plos.org

For atorvastatin and its related compounds, ESI is typically performed in positive ion mode, leading to the formation of the protonated molecule [M+H]⁺. mdpi.com However, some analytes can also be detected in negative ion mode. mdpi.com The choice of ionization mode and solvent conditions can be optimized to enhance the sensitivity and selectivity of the analysis. plos.org Studies have shown that the ESI response is dependent on factors like basicity, polarity, and volatility of the analyte. plos.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Analytical Research

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for the qualitative and quantitative analysis of pharmaceutical compounds.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands for the various functional groups, such as the C=O stretch of the ester and amide groups, O-H stretch from the hydroxyl groups, C-F stretch of the fluorophenyl group, and N-H stretch of the amide. farmaciajournal.comnih.gov While specific IR data for the isopropyl ester is not readily available, analysis of the parent drug, atorvastatin, shows characteristic peaks that can be used for identification. researchgate.net IR spectroscopy can also be used to study drug-excipient compatibility and to detect impurities. farmaciajournal.comwjpmr.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is widely used for the quantitative determination of atorvastatin in pharmaceutical preparations. researchgate.netekb.eg Atorvastatin exhibits characteristic absorption maxima in the UV region, typically around 244-247 nm in methanol. globaljournals.org This property allows for the development of simple and rapid spectrophotometric methods for its assay. globaljournals.org While a specific UV-Vis spectrum for this compound is not detailed, it is expected to have a similar absorption profile to atorvastatin due to the shared chromophoric groups.

Interactive Data Tables

Table 1: Mass Spectrometry Data for Atorvastatin and its Isopropyl Ester

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Exact Mass [M+H]⁺ | Key Fragment Ions (m/z) |

|---|---|---|---|---|

| Atorvastatin | C₃₃H₃₅FN₂O₅ | 558.65 | 559.2603 | 466, 448, 440 scirp.orgnih.gov |

Table 2: Spectroscopic Data for Atorvastatin

| Technique | Solvent | λmax / Wavenumber | Reference |

|---|---|---|---|

| UV-Vis Spectroscopy | Methanol | ~244-247 nm | globaljournals.org |

| UV-Vis Spectroscopy | Methanol | 205, 246, 285 nm | researchgate.net |

Preclinical Pharmacological and Mechanistic Research

In Vitro Studies of Biochemical Mechanisms

In vitro studies provide a controlled environment to investigate the direct effects of a compound on specific biological targets, such as enzymes and cellular pathways.

Enzyme Inhibition Kinetics (e.g., HMG-CoA Reductase)

Atorvastatin (B1662188) and its analogs are known inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway. nih.govnih.gov The inhibitory activity of statins is a primary mechanism for their lipid-lowering effects. helsinki.fi

Research has shown that modifications to the isopropyl group of atorvastatin can influence its selectivity for HMG-CoA reductase (HMGCR) from different species. researchgate.net For instance, certain analogs of atorvastatin have demonstrated selective inhibition of A. thaliana HMG1 (AtHMG1) over human HMGCR (HsHMGCR). researchgate.net

Studies comparing various statins have revealed differences in their binding affinities and inhibitory constants (Ki) for HMG-CoA reductase, which range from 2 to 250 nM. nih.gov The potency of statin inhibition is influenced by the various interactions between the statin molecule and the enzyme. nih.gov Type II statins, like atorvastatin, feature a fluorophenyl group that contributes to additional binding interactions. nih.gov Specifically, atorvastatin forms hydrogen bonds with serine 565 on the enzyme. helsinki.fi

It's important to note that the active form of statins for HMG-CoA reductase inhibition is the hydroxy acid form. helsinki.fi While atorvastatin itself is administered in its active acid form, some statins are administered as inactive lactones and must be converted to their active hydroxy acid forms in the body. helsinki.fi

Cellular Pathway Modulation Studies (e.g., PPAR-signaling pathway)

Recent research has indicated that atorvastatin and its ester derivatives may exert their effects through various cellular signaling pathways, including the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway. mdpi.comnih.gov PPARs are a group of nuclear receptor proteins that play essential roles in the regulation of lipid and glucose metabolism. nih.gov

In vitro studies using HepG2 cells, a human liver cancer cell line, have shown that several statins, including atorvastatin, can increase the expression of PPARα mRNA. nih.gov This upregulation of PPARα suggests a potential mechanism by which atorvastatin and its analogs could influence lipid metabolism beyond direct HMG-CoA reductase inhibition. nih.gov

Furthermore, investigations into the effects of atorvastatin on human induced pluripotent stem cells (hiPSCs) have revealed that it can inhibit the HIF1α-PPAR axis, which is crucial for maintaining the pluripotency of these cells. nih.gov This finding suggests that the modulation of PPAR signaling by atorvastatin may have broader implications in cellular function and survival. nih.gov

Animal Model Investigations of Biological Activity

Pharmacokinetics and Biodistribution in Non-Human Species (e.g., Rats)

Pharmacokinetic studies in rats using radiolabeled atorvastatin ([18F]atorvastatin) have provided valuable insights into its distribution and elimination. nih.govnih.gov These studies have shown that atorvastatin is primarily taken up by the liver, which is its main site of action. nih.govnih.govacs.org Negligible uptake was observed in other tissues. nih.govnih.govacs.org

Interestingly, these studies also revealed sex-based differences in the pharmacokinetics of atorvastatin in rats. nih.govnih.gov Female rats exhibited a significantly higher uptake of [18F]atorvastatin in the liver compared to male rats. nih.govnih.govacs.org Furthermore, female rats showed faster uptake and clearance of the compound. nih.govnih.gov Ex vivo biodistribution analysis confirmed these findings, with statistically significant differences in kidney and gonad concentrations between male and female rats. nih.govacs.org

The primary route of excretion for atorvastatin appears to be through the kidneys and small intestine. nih.govacs.org

Modulation of Lipid Metabolism in Animal Models (e.g., Hyperlipidemia Rats/Mice)

Studies using animal models of hyperlipidemia, such as rats and mice fed a high-fat diet, have been instrumental in demonstrating the lipid-lowering effects of atorvastatin and its ester derivatives. mdpi.comnih.govnih.gov

In a study involving male Sprague Dawley rats with high-fat diet-induced hyperlipidemia, atorvastatin ester (Ate) was shown to significantly improve metabolic disorders. mdpi.comnih.gov Treatment with Ate led to a reduction in serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL), while increasing high-density lipoprotein (HDL) levels. mdpi.com These findings indicate a potent lipid-regulating effect of atorvastatin ester. mdpi.comnih.gov

Furthermore, research in APOE*3-Leiden mice, a model for dyslipidemia and atherosclerosis, demonstrated that atorvastatin treatment significantly lowered plasma cholesterol and triglyceride levels. nih.gov The study also highlighted atorvastatin's ability to reduce hepatic steatosis, inflammation, and fibrosis. nih.gov

The table below summarizes the effects of Atorvastatin Isopropyl Ester on lipid profiles in hyperlipidemic rats.

| Parameter | Effect of this compound | Reference |

| Total Cholesterol (TC) | ↓ | mdpi.com |

| Triglycerides (TG) | ↓ | mdpi.com |

| Low-Density Lipoprotein (LDL) | ↓ | mdpi.com |

| High-Density Lipoprotein (HDL) | ↑ | mdpi.com |

Data derived from studies on hyperlipidemic rats.

Building on the in vitro findings, animal studies have further explored the role of the PPAR-signaling pathway in the action of atorvastatin and its esters. mdpi.comnih.gov In the study with hyperlipidemia rats, RNA sequencing of liver genes suggested that atorvastatin ester influences lipid and cholesterol metabolism through the PPAR-signaling pathway. mdpi.comnih.gov

Further analysis through qRT-PCR and western blotting confirmed these findings, demonstrating that atorvastatin ester-regulated lipid metabolism is associated with the modulation of the PPAR-signaling pathway and HMGCR expression. mdpi.comnih.gov Specifically, after four weeks of treatment, the expression of PPARγ and LPL proteins increased in a dose-dependent manner, while the expression of the CD36 protein decreased significantly. mdpi.com

In a different study using wild-type and PPARα-knockout mice subjected to experimental stroke, it was found that the neuroprotective and anti-inflammatory effects of atorvastatin were at least partially mediated by PPARα. nih.gov For instance, the atorvastatin-induced upregulation of endothelial nitric oxide synthase in the aorta was dependent on PPARα. nih.gov

These findings from animal models provide strong evidence that the modulation of the PPAR-signaling pathway is a significant mechanism through which atorvastatin and its isopropyl ester exert their therapeutic effects. mdpi.comnih.govnih.gov

In Vitro Biotransformation Studies and Metabolite Identification in Animal Tissuesscinews.uz

This compound, as a prodrug, is designed to be converted into its pharmacologically active form, atorvastatin acid, within the body. This biotransformation is a critical step for its therapeutic efficacy. In vitro studies using animal tissues, particularly liver microsomes, have been instrumental in elucidating the metabolic pathways and identifying the resultant metabolites.

The primary route of biotransformation for this compound is hydrolysis of the ester group to yield the active atorvastatin acid. This reaction is predominantly catalyzed by carboxylesterases (CESs), a class of phase I drug-metabolizing enzymes found in high concentrations in the liver and small intestine. nih.gov Studies comparing the hydrolytic activity in human liver microsomes (HLM) and human intestinal microsomes (HIM) have shown that the efficiency of this conversion can be influenced by the ester's chain length. nih.gov While human CES1, highly expressed in the liver, favors substrates with smaller alcohol groups, CES2, found in the small intestine, tends to hydrolyze substrates with smaller acyl groups and larger alcohol groups. nih.gov

In vitro studies using rat liver microsomes have been employed to investigate these metabolic pathways. For instance, a method for the simultaneous quantification of atorvastatin and its metabolites has been developed and applied to samples from rat liver microsomes. nih.gov Furthermore, research combining ultrahigh-performance liquid chromatography with tandem mass spectrometry (UHPLC/MS/MS) and mass spectrometry imaging (MSI) has been used to identify and map the spatial distribution of atorvastatin and its metabolites in rat tissues. nih.gov

In addition to the primary oxidative metabolites, atorvastatin and its hydroxylated forms can undergo further biotransformation through lactonization. nih.gov This involves the formation of an intramolecular ester, resulting in atorvastatin lactone and the corresponding lactones of the hydroxylated metabolites. This process can occur via the formation of acyl glucuronide intermediates, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs) such as UGT1A1 and UGT1A3. nih.gov The lactones are generally considered inactive but can be hydrolyzed back to their active acid forms, existing in a state of equilibrium. nih.gov

Table 2: Key Enzymes and Metabolites in the Biotransformation of this compound

| Initial Compound | Key Enzyme(s) | Primary Metabolite(s) | Tissue/System Studied |

| This compound | Carboxylesterases (CES1, CES2) | Atorvastatin Acid | Liver, Small Intestine nih.gov |

| Atorvastatin Acid | Cytochrome P450 3A4 (CYP3A4) | ortho-hydroxy atorvastatin, para-hydroxy atorvastatin | Liver Microsomes (Human, Rat) nih.govnih.gov |

| Atorvastatin Acid and Hydroxy Metabolites | UDP-glucuronosyltransferases (UGT1A1, UGT1A3) | Atorvastatin Lactone, Hydroxylated Lactones | Liver nih.gov |

Structural Activity Relationship (SAR) Studies of this compound and Related Analogs (focused on molecular interactions and mechanisms)

The therapeutic efficacy of atorvastatin and its analogs, including this compound, is intrinsically linked to their molecular structure and the resulting interactions with the target enzyme, HMG-CoA reductase (HMGCR). Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of these molecules contribute to their potent inhibitory activity.

The fundamental pharmacophore of atorvastatin, responsible for its inhibitory action, is the dihydroxyheptanoic acid moiety. This part of the molecule mimics the structure of the natural substrate, HMG-CoA, allowing it to bind to the active site of HMGCR. The stereochemistry of the C-3 and C-5 hydroxyl groups on this chain is critical for effective binding; the 3R,5R enantiomer is the active form. stereoelectronics.org

The binding of atorvastatin to HMGCR involves a complex network of interactions. The carboxylate group of the dihydroxyheptanoic acid chain forms an ionic bond with a lysine (B10760008) residue (Lys-735) in the active site of the enzyme. Additionally, the hydroxyl groups form hydrogen bonds with other amino acid residues, such as serine (Ser-684) and aspartate (Asp-690), further anchoring the inhibitor in the active site.

A key feature of atorvastatin and other "Type II" statins is the presence of a large, hydrophobic ring system. In the case of atorvastatin, this consists of a fluorophenyl group and a pyrrole (B145914) ring with an attached phenyl group and an isopropyl group. This large hydrophobic component is not present in the natural substrate and allows for additional, favorable interactions with the enzyme. The isopropyl group, for instance, binds within a narrow hydrophobic region of the enzyme. The fluorophenyl group can engage in π-stacking and dipolar interactions with an arginine residue (Arg-590) of the enzyme. These extensive van der Waals and hydrophobic interactions in a pocket of the enzyme adjacent to the active site are a major contributor to the high binding affinity and potent inhibitory activity of atorvastatin.

For this compound, the primary structural difference from the active atorvastatin acid is the esterification of the carboxylate group. In its esterified form, the molecule cannot form the critical ionic bond with Lys-735 in the HMGCR active site. Therefore, this compound itself is not an active inhibitor of the enzyme. Its activity is entirely dependent on its in vivo hydrolysis to the free acid form.

SAR studies on various ester prodrugs of atorvastatin have explored how different ester groups affect properties like stability and the rate of hydrolysis by carboxylesterases. nih.gov For example, studies have shown that the hydrolytic activity can be influenced by the steric bulk of the alcohol group in the ester. nih.gov While a detailed discussion of the SAR of these prodrugs is extensive, a key principle is that the ester must be readily cleavable in the body to release the active drug, while also providing desirable pharmacokinetic properties.

Table 3: Key Structural Features of Atorvastatin and Their Interactions with HMGCR

| Structural Feature | Interacting Residue(s) in HMGCR | Type of Interaction | Contribution to Activity |

| Dihydroxyheptanoic Acid (Carboxylate Group) | Lysine-735 | Ionic Bond | Anchors the inhibitor in the active site. |

| Dihydroxyheptanoic Acid (Hydroxyl Groups) | Serine-684, Aspartate-690 | Hydrogen Bonds | Stabilizes the binding of the inhibitor. |

| Isopropyl Group | Hydrophobic Pocket | Van der Waals Forces | Enhances binding affinity through hydrophobic interactions. |

| Fluorophenyl Group | Arginine-590 | π-stacking, Dipolar Interactions | Contributes to high-affinity binding. |

Solid State Chemistry and Polymorphism Research

Crystalline Forms and Amorphous States of Atorvastatin (B1662188) Isopropyl Ester

In the realm of pharmaceutical sciences, compounds like Atorvastatin Isopropyl Ester can exist in both crystalline and amorphous forms. Crystalline forms are characterized by a highly ordered, three-dimensional arrangement of molecules, which can lead to different polymorphic forms, each with unique physicochemical properties. An amorphous state, in contrast, lacks this long-range order.

Currently, there is no publicly available research that definitively identifies or characterizes specific crystalline forms or the amorphous state of this compound. It is plausible that various crystalline forms could be produced through different crystallization conditions (e.g., solvent, temperature, and cooling rate). The amorphous form might be prepared by processes such as spray drying or quench cooling.

Methods for Polymorph Identification and Characterization

The identification and characterization of different solid-state forms are crucial for controlling the quality and performance of a chemical substance. Standard analytical techniques are employed for this purpose.

Powder X-ray diffraction (PXRD) is the principal technique for identifying crystalline forms. Each polymorph exhibits a unique diffraction pattern, which serves as a fingerprint. While commercial suppliers of this compound may use XRD for quality control, no specific diffraction data for different polymorphs have been published in research literature.

DSC is a thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. It can be used to determine the melting point, enthalpy of fusion, and glass transition temperature of different solid-state forms. For this compound, DSC would be instrumental in distinguishing between different polymorphs and the amorphous state. However, no such thermograms are publicly available in scientific journals or patents.

TGA measures the change in mass of a sample as a function of temperature. This technique is valuable for studying the thermal stability of a compound and identifying the presence of solvates or hydrates. A TGA analysis of this compound would provide information on its decomposition temperature and any mass loss due to desolvation. As with other techniques, specific TGA data for this compound is not found in the public research domain.

Impact of Solid-State Forms on Chemical Stability and Processing in Research Settings

The solid-state form of a compound can have a significant impact on its chemical stability and how it behaves during various processing steps in a research or manufacturing environment.

In a research context, an amorphous form of this compound would likely exhibit higher reactivity and be more prone to degradation than its crystalline counterparts due to its higher free energy and molecular mobility. This instability can be a critical factor during storage and handling. Different crystalline polymorphs can also display varying chemical stability.

Advanced Research Perspectives and Future Directions

Computational Chemistry and Molecular Modeling Applications

Computational approaches have become indispensable in modern drug discovery and development, offering powerful tools to predict molecular behavior and guide the design of new chemical entities.

In Silico Prediction of Chemical Properties and Reactivity

In silico methods, which utilize computer simulations, are increasingly employed to predict the physicochemical properties and reactivity of molecules like Atorvastatin (B1662188) Isopropyl Ester. Techniques such as Density Functional Theory (DFT) are used to study the electronic structure and predict properties like molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net These calculations provide insights into the molecule's reactivity and potential interaction sites. researchgate.net For instance, DFT calculations have been used to analyze the four optical enantiomers of atorvastatin, revealing differences in their stability and electronic properties. researchgate.net

Software like GastroPlus™ can simulate in vivo pharmacokinetics and evaluate virtual bioequivalence, offering a computational alternative to extensive clinical trials in the early stages of development. nih.gov Such simulations can predict the intestinal absorption and plasma concentrations of different formulations, helping to de-risk the development of generic products. nih.gov

Table 1: Predicted Physicochemical Properties of Atorvastatin

| Property | Value | Source |

| Molecular Weight | 558.6 g/mol | nih.gov |

| Molecular Formula | C33H35FN2O5 | nih.gov |

| XLogP3-AA | 5.8 | nih.gov |

| Hydrogen Bond Donor Count | 3 | nih.gov |

| Hydrogen Bond Acceptor Count | 6 | nih.gov |

| Rotatable Bond Count | 11 | nih.gov |

| Exact Mass | 558.25300038 Da | nih.gov |

| Monoisotopic Mass | 558.25300038 Da | nih.gov |

| Topological Polar Surface Area | 112 Ų | nih.gov |

| Heavy Atom Count | 41 | nih.gov |

| Complexity | 822 | nih.gov |

| Covalently-Bonded Unit Count | 1 | nih.gov |

Rational Design of Atorvastatin Isopropyl Ester Derivatives for Targeted Research

Molecular modeling techniques, including three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations, are pivotal in the rational design of this compound derivatives. researchgate.netnih.gov These methods explore the interactions between ligands and their target proteins, such as HMG-CoA reductase. researchgate.netnih.gov

Studies have shown that hydrophobic and electrostatic fields are key in the QSAR model for atorvastatin analogues. researchgate.netnih.gov MD simulations have identified crucial amino acid residues (Lys735, Arg590, Asp690, and Asn686) and hydrophobic regions within the HMG-CoA reductase binding site. researchgate.netnih.gov This knowledge has guided the design of new analogues, for example, by introducing fluorine atoms to potentially enhance inhibitory activity. researchgate.netnih.gov Furthermore, computational studies have investigated the interaction of the isopropyl group of atorvastatin with the leucine (B10760876) (Leu562) residue of HMGR, suggesting a hyperconjugation effect. nih.govmdpi.com The design of amide-based atorvastatin conjugates has also been explored to enhance water solubility and facilitate targeted delivery. nih.gov

Emerging Analytical Technologies for this compound Characterization

The accurate and sensitive characterization of this compound and its related substances is crucial for quality control and research. While established techniques like High-Performance Liquid Chromatography (HPLC) with UV detection are widely used, emerging technologies offer enhanced capabilities. ijpsjournal.comwaters.comijrpr.com

HPLC coupled with mass spectrometry (HPLC-MS), particularly with electrospray ionization (ESI), has become a powerful tool for the separation, characterization, and quantification of atorvastatin and its impurities. researchgate.net This technique provides detailed structural information and allows for the identification of previously unknown impurities. researchgate.net Other advanced methods include High-Performance Thin-Layer Chromatography (HPTLC) and HPLC coupled to tandem mass spectrometry (MS/MS). ijpsjournal.comresearchgate.net

Flow microscopy and nanoparticle tracking analysis (NTA) are emerging as valuable tools for characterizing particles in parenteral formulations, which could be relevant for future delivery systems of atorvastatin derivatives. researchgate.net These techniques can differentiate between intrinsic and extrinsic particles, which is important for formulation development. researchgate.net

Innovations in Green Chemistry for this compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally friendly manufacturing processes. researchgate.net For atorvastatin, significant efforts have been made to replace traditional chemical synthesis steps with biocatalytic alternatives.

A key innovation is the development of a "green-by-design" biocatalytic process for a crucial intermediate in atorvastatin synthesis. rsc.orgresearchgate.net This process utilizes enzymes like ketoreductase (KRED), glucose dehydrogenase (GDH), and halohydrin dehalogenase (HHDH) to perform reactions under mild, aqueous conditions. rsc.orgresearchgate.net The use of directed evolution has further optimized these enzymes for industrial-scale production, leading to significant improvements in yield and a reduction in waste, as measured by the E-factor (kg waste per kg product). rsc.orgresearchgate.netepa.gov For instance, a biocatalytic route using a 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA) enzyme has been developed to produce a stereochemically-pure lactol intermediate, avoiding hazardous reagents and reducing waste. gordon.edu Another approach involves the use of a continuous flow tubular reactor for the synthesis of atorvastatin esters, which shortens reaction times and improves yield and purity. google.com

Research into Novel Molecular Targets and Mechanistic Exploration (excluding clinical applications)

Beyond its well-established role as an HMG-CoA reductase inhibitor, research is exploring other potential molecular targets and mechanisms of action for statins, including this compound. This non-clinical research aims to uncover pleiotropic effects that are independent of cholesterol lowering.

Studies have suggested that statins may influence various cellular processes. For example, atorvastatin has been shown to inhibit the expression of IL-8, a chemokine involved in inflammation. nih.gov There is also research into the effects of statins on osteogenesis, with some studies indicating they may promote bone differentiation. nih.gov Another area of investigation is the potential for statins to induce ferroptosis, a form of programmed cell death, possibly through the depletion of Coenzyme Q10 and inhibition of the selenoprotein enzyme GPX4. nih.gov

Furthermore, microRNAs (miRNAs) have emerged as novel molecular targets that may mediate some of the pleiotropic effects of statins. nih.gov These small non-coding RNAs are involved in regulating lipid metabolism, endothelial function, and inflammation. nih.gov Research has also explored the potential of atorvastatin ester to regulate lipid metabolism via the PPAR-signaling pathway. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.